![molecular formula C10H16O2S B13080926 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an ethyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a nucleophile to form the spirocyclic scaffold . Subsequent functionalization steps introduce the ethylsulfanyl and carboxylic acid groups under controlled reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
2-(Ethylsulfanyl)spiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism by which 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects is not well-understood. its unique spirocyclic structure and functional groups suggest that it may interact with molecular targets through specific binding interactions. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound has a similar spirocyclic core but with two carboxylic acid groups instead of one.
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: This compound features an ethoxycarbonyl group in place of the ethylsulfanyl group.
Uniqueness
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds
特性
分子式 |
C10H16O2S |
|---|---|
分子量 |
200.30 g/mol |
IUPAC名 |
2-ethylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c1-2-13-10(8(11)12)6-9(7-10)4-3-5-9/h2-7H2,1H3,(H,11,12) |
InChIキー |
KAAWELKXEAVCOI-UHFFFAOYSA-N |
正規SMILES |
CCSC1(CC2(C1)CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


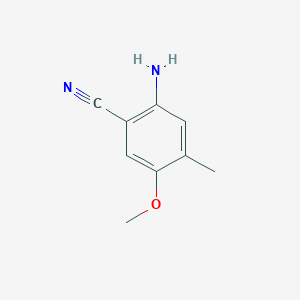
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

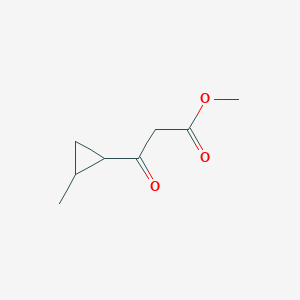

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)
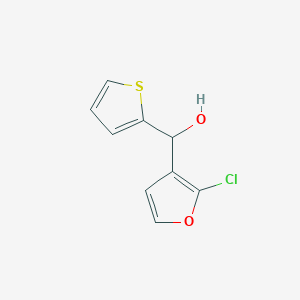


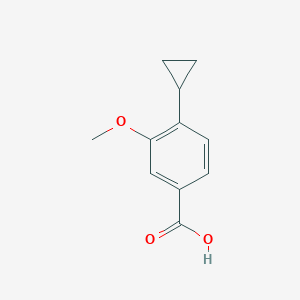
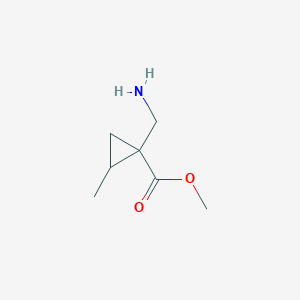
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)


